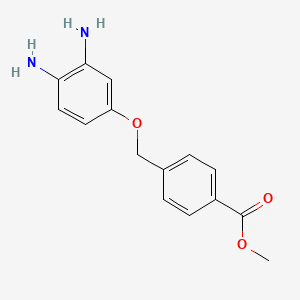
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound that belongs to the class of tetrahydroquinazolines This compound is characterized by its unique structure, which includes three phenyl groups attached to the quinazoline core
Vorbereitungsmethoden
The synthesis of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with isotonic anhydride, followed by a Mannich reaction with ciprofloxacin and norfloxacin . This method allows for the introduction of the phenyl groups at the desired positions on the quinazoline core. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but differs in its substitution pattern and biological activities.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: This compound has a different substitution pattern and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84571-55-1 |
|---|---|
Molekularformel |
C26H22N2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2,2,4-triphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C26H22N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27-26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27-28H |
InChI-Schlüssel |
HOBKICWOZPQWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)
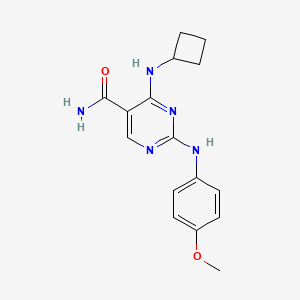
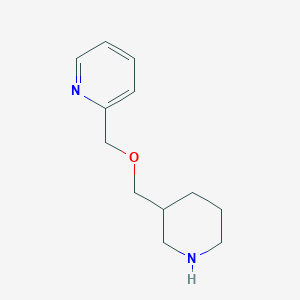

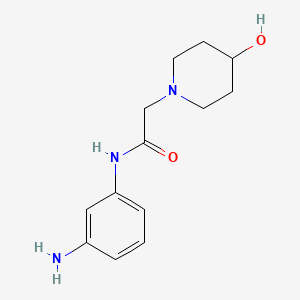

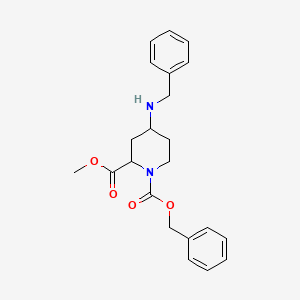
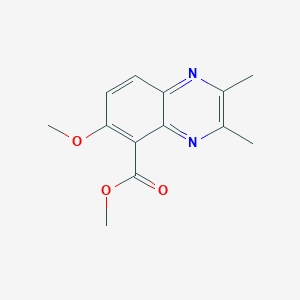
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


